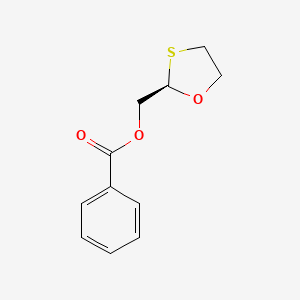

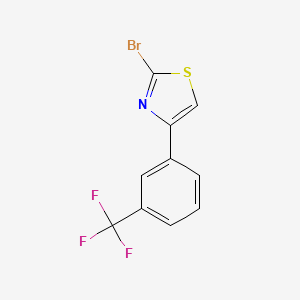

2-Chloro-4-(3-methoxyphenoxy)pyrimidine

説明

“2-Chloro-4-(3-methoxyphenoxy)pyrimidine” is a pyrimidine derivative . Pyrimidine derivatives are known for their versatile scaffold and medicinal significance . They have been used in the preparation of antivirals and other biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution . Another method involved the synthesis of a compound from 2,4,6-trichloropyrimidine through two steps including nucleophilic substitution and coupling reaction .Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(3-methoxyphenoxy)pyrimidine” can be analyzed using spectroscopic studies and molecular structure investigation . The highest occupied molecular orbital and lowest unoccupied molecular orbital (HOMO-LUMO), their energy gap, and global reactive parameters can be calculated using the Koopman’s approximation .Chemical Reactions Analysis

The chemical reactions of “2-Chloro-4-(3-methoxyphenoxy)pyrimidine” can be analyzed by studying the theoretical DFT spectra . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(3-methoxyphenoxy)pyrimidine” include a molecular weight of 220.65 g/mol, XLogP3-AA of 2.8, hydrogen bond donor count of 0, hydrogen bond acceptor count of 3, and rotatable bond count of 2 .科学的研究の応用

Summary of the Application

The study focuses on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. The research involves the use of 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine .

Methods of Application or Experimental Procedures

The method involves a nucleophilic attack on pyrimidines using N-methylpiperazine, which was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Results or Outcomes

The research resulted in the synthesis of new pyrimidine derivatives. The reactivity of the C-4 position of the halopyrimidines was generally found to be strongly preferred over C-2 .

2. Synthesis and Application of Trifluoromethylpyridines

Summary of the Application

The study provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .

Methods of Application or Experimental Procedures

The method involves the use of 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products .

Results or Outcomes

The research showed that more than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

3. Synthesis of Novel Bis (2-(pyrimidin-2-yl)ethoxy)alkanes

Summary of the Application

The study focuses on the synthesis of novel bis (2-(pyrimidin-2-yl)ethoxy)alkanes .

Methods of Application or Experimental Procedures

The method involves the use of 2-Chloropyrimidine in the synthesis process .

Results or Outcomes

The research resulted in the synthesis of novel bis (2-(pyrimidin-2-yl)ethoxy)alkanes .

4. Synthesis of 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine

Summary of the Application

The study focuses on the synthesis of a novel curcumin analog namely 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine .

Methods of Application or Experimental Procedures

The method involves a three-step reaction. The condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine was the most efficient step .

Results or Outcomes

The research resulted in the synthesis of a novel curcumin analog .

5. Synthesis of Novel Bis (2-(pyrimidin-2-yl)ethoxy)alkanes

Summary of the Application

The study focuses on the synthesis of novel bis (2-(pyrimidin-2-yl)ethoxy)alkanes .

Methods of Application or Experimental Procedures

The method involves the use of 2-Chloropyrimidine in the synthesis process .

Results or Outcomes

The research resulted in the synthesis of novel bis (2-(pyrimidin-2-yl)ethoxy)alkanes .

6. Synthesis of 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine

Summary of the Application

The study focuses on the synthesis of a novel curcumin analog namely 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine .

Methods of Application or Experimental Procedures

The method involves a three-step reaction. The condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine was the most efficient step .

Results or Outcomes

The research resulted in the synthesis of a novel curcumin analog .

Safety And Hazards

将来の方向性

The future directions of “2-Chloro-4-(3-methoxyphenoxy)pyrimidine” research could involve the design and development of novel active pyrimidine scaffolds with more active and less harmful properties . This could be achieved by studying the recent medicinal applications and structure-activity relationship of pyrimidine associated analogs .

特性

IUPAC Name |

2-chloro-4-(3-methoxyphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-15-8-3-2-4-9(7-8)16-10-5-6-13-11(12)14-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZRVJGVPREYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(3-methoxyphenoxy)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394237.png)

![Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394238.png)

![(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1394244.png)

![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1394250.png)

![3-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394252.png)

![1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1394257.png)